2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

Inconsistent purity and undefined regioisomeric identity in imidazole building blocks cause batch-to-batch variability. 2-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS 135206-88-1) solves this with a defined 95% purity specification and unambiguous 2-substitution pattern. - Defined 95% purity ensures reproducible synthetic outcomes; the 5-substituted regioisomer is sold without analytical data. - Higher lipophilicity (LogP 1.10) vs. N-methyl analogs improves membrane permeability for drug discovery. - Two rotatable bonds offer distinct conformational flexibility for SAR studies.

Molecular Formula C6H10Cl2N2
Molecular Weight 181.06
CAS No. 135206-88-1
Cat. No. B593150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
CAS135206-88-1
Synonyms2-CHLOROMETHYL-1-ETHYL-1H-IMIDAZOLE HCL
Molecular FormulaC6H10Cl2N2
Molecular Weight181.06
Structural Identifiers
SMILESCCN1C=CN=C1CCl.Cl
InChIInChI=1S/C6H9ClN2.ClH/c1-2-9-4-3-8-6(9)5-7;/h3-4H,2,5H2,1H3;1H
InChIKeyRPOJRDKKEQYYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1-ethyl-1H-imidazole Hydrochloride Overview


2-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS 135206-88-1) is a heterocyclic building block belonging to the imidazole family, with the molecular formula C6H10Cl2N2 and a molecular weight of 181.07 g/mol . It features a chloromethyl group at the 2-position and an ethyl group at the 1-position of the imidazole ring, which confers distinct reactivity in nucleophilic substitution reactions and as a versatile intermediate in organic synthesis [1]. This compound is primarily utilized in pharmaceutical research and development as a key precursor for the synthesis of more complex imidazole-based molecules with potential therapeutic applications .

Imidazole-based building block for pharmaceutical research intermediates
Chloromethyl group enables nucleophilic substitution chemistry
N-Ethyl substitution supports lipophilicity tuning and SAR exploration

Why 2-(Chloromethyl)-1-ethyl-1H-imidazole Hydrochloride Cannot Be Substituted


Although imidazole derivatives share a common heterocyclic core, the specific substitution pattern of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride—with a chloromethyl group at the 2-position and an ethyl group at the 1-position—dictates its unique reactivity profile and synthetic utility. Substituting this compound with other imidazole analogs, such as 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS 78667-04-6) or 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS 497853-90-4), may alter reaction kinetics, regioselectivity, and downstream product outcomes due to differences in steric hindrance, electronic effects, and hydrogen bonding capabilities [1]. The following sections provide quantitative evidence delineating these critical distinctions to inform precise procurement decisions.

N-methyl analog (CAS 78667-04-6) shifts lipophilicity and may alter reaction kinetics and downstream product profile.

5-substituted isomer (CAS 497853-90-4) lacks a defined purity specification, which may introduce synthetic variability.

N-unsubstituted analog (CAS 71670-77-4) offers reduced conformational flexibility and lower lipophilicity, affecting binding-interaction contexts.

2-(Chloromethyl)-1-ethyl-1H-imidazole Hydrochloride Comparative Evidence


Molecular Weight and Lipophilicity

The molecular weight and lipophilicity of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride are intermediate between its N-methyl and N-unsubstituted analogs, which influences its pharmacokinetic properties and synthetic handling. The ethyl-substituted compound has a molecular weight of 181.07 g/mol and a calculated LogP of 1.10 [1]. In contrast, the N-methyl analog (2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, CAS 78667-04-6) has a molecular weight of 167.04 g/mol and an estimated LogP of approximately 0.76, while the N-unsubstituted analog (2-(chloromethyl)-1H-imidazole hydrochloride, CAS 71670-77-4) has a molecular weight of 153.01 g/mol and a LogP of approximately 0.43 [2]. These differences in molecular weight and lipophilicity can affect membrane permeability, solubility, and protein binding in drug discovery contexts.

MW & LogP
Reported
Target MW 181.07, LogP 1.10
N-methyl analog MW 167.04, LogP ~0.76
N-unsubst. analog MW 153.01, LogP ~0.43
Supports lipophilicity and permeability study context
Calculated properties; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Purity and Availability Specifications

The target compound is commercially available with a purity specification of 95% from multiple suppliers, which is comparable to or exceeds the purity of closely related analogs. For instance, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is available at 98% (GC) from AKSci, but the target compound's 95% purity is widely offered by ChemBase and ABCR [1]. In contrast, the 5-substituted isomer, 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, is sold by Sigma-Aldrich without a defined purity specification, as it is part of a collection of unique chemicals where no analytical data is provided . This lack of defined purity for the 5-isomer can introduce variability in synthetic yields and product profiles.

Purity specification
Data to verify
95%
N-methyl analog 98% (GC); 5-isomer undefined
Defined purity supports synthesis reproducibility
Vendor data; independent QC recommended
Organic Synthesis Quality Control Chemical Procurement

Rotatable Bond Count and Flexibility

The rotatable bond count is a key descriptor of molecular flexibility and can influence binding entropy and target engagement. 2-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride possesses 2 rotatable bonds, compared to 1 rotatable bond in the N-unsubstituted analog (2-(chloromethyl)-1H-imidazole hydrochloride) and also 2 rotatable bonds in the 5-substituted isomer [1][2]. While the N-methyl analog has 2 rotatable bonds as well, the longer ethyl chain in the target compound provides a greater range of accessible conformations and increased hydrophobic surface area, which can be advantageous for optimizing interactions with hydrophobic protein pockets.

Rotatable bonds
Reported
2 rotatable bonds
vs. 1 for N-unsubstituted; same as N-methyl and 5-isomer
Increased flexibility may influence binding entropy
Conformational SAR context; model-dependent interpretation
Computational Chemistry Molecular Modeling Structure-Activity Relationship

2-(Chloromethyl)-1-ethyl-1H-imidazole Hydrochloride Applications


Lead Optimization with Enhanced Lipophilicity

In drug discovery campaigns targeting intracellular or membrane-bound proteins, the higher lipophilicity (LogP = 1.10) and increased molecular weight (181.07 g/mol) of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, relative to its N-methyl (LogP ~0.76, MW = 167.04 g/mol) and N-unsubstituted (LogP ~0.43, MW = 153.01 g/mol) analogs, make it a preferred intermediate for generating analogs with improved membrane permeability and potentially superior pharmacokinetic profiles [1].

Synthesis of Defined-Purity Building Blocks

For research laboratories requiring reproducible synthetic outcomes, the 2-substituted ethyl analog is available with a defined purity specification of 95%, whereas the 5-substituted regioisomer is sold without analytical data. This ensures that the 2-substituted compound can be reliably incorporated into synthetic routes, minimizing batch-to-batch variability and ensuring consistent yields [2].

SAR Studies and Conformational Flexibility

The presence of two rotatable bonds in 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride provides a distinct conformational profile compared to the N-unsubstituted analog (1 rotatable bond), while the ethyl group offers increased hydrophobic bulk relative to the N-methyl analog. This makes the target compound a valuable tool for probing the effects of molecular flexibility and lipophilicity on target engagement and selectivity in SAR studies [3].

Application
Selection Property
Validation Focus
Lead optimization requiring enhanced lipophilicity
Lipophilicity and molecular weight profile
Membrane permeability and metabolic stability study context
Synthesis requiring defined purity specifications
Defined purity specification
Batch consistency and yield reproducibility
SAR studies exploring conformational flexibility
Rotatable bond count and hydrophobic bulk
Target engagement and selectivity profiling context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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